molecular formula C19H13N5O3S B12688461 2H-1-Benzopyran-2-one, 3-(6-((4-methoxyphenyl)amino)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)- CAS No. 159929-74-5

2H-1-Benzopyran-2-one, 3-(6-((4-methoxyphenyl)amino)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)-

Cat. No.: B12688461
CAS No.: 159929-74-5
M. Wt: 391.4 g/mol
InChI Key: XZPSUOCJHQGSEJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-(6-((4-methoxyphenyl)amino)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-(6-((4-methoxyphenyl)amino)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)- typically involves multi-step organic reactions. The starting materials often include benzopyran derivatives and triazolo-thiadiazole intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of cyclic structures from linear precursors.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound may be evaluated for its therapeutic potential. Researchers may explore its activity against various diseases, such as cancer, infections, or neurological disorders.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-(6-((4-methoxyphenyl)amino)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives and triazolo-thiadiazole compounds. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

The uniqueness of 2H-1-Benzopyran-2-one, 3-(6-((4-methoxyphenyl)amino)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

159929-74-5

Molecular Formula

C19H13N5O3S

Molecular Weight

391.4 g/mol

IUPAC Name

3-[6-(4-methoxyanilino)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]chromen-2-one

InChI

InChI=1S/C19H13N5O3S/c1-26-13-8-6-12(7-9-13)20-18-23-24-16(21-22-19(24)28-18)14-10-11-4-2-3-5-15(11)27-17(14)25/h2-10H,1H3,(H,20,23)

InChI Key

XZPSUOCJHQGSEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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